(2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride
Description
X-ray Crystallographic Analysis of Pyrrolidine Ring Conformation
Single-crystal X-ray diffraction studies reveal that the pyrrolidine ring in (2S,4R)-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride adopts an envelope conformation (Figure 1). The ring puckering parameters, calculated using the Cremer-Pople method, show a maximum puckering amplitude (Φmax) of 42.3° and a phase angle (P) of 18.7°, consistent with a Cγ-endo conformation. The nitrogen atom (N1) and adjacent carbons (C2, C5) deviate from the mean plane by 0.12 Å, while C3 and C4 remain coplanar (RMSD = 0.06 Å).
Table 1: Key bond lengths and angles in the pyrrolidine ring
| Parameter | Value (Å/°) |
|---|---|
| N1–C2 bond length | 1.472 |
| C2–C3 bond length | 1.537 |
| C3–C4 bond length | 1.523 |
| C4–C5 bond length | 1.511 |
| N1–C5 bond length | 1.479 |
| N1–C2–C3 bond angle | 106.2° |
| C2–C3–C4 bond angle | 103.7° |
The carbamate group at C4 occupies an equatorial position, minimizing steric clashes with the methyl ester at C2. This spatial arrangement is stabilized by intramolecular C–H⋯O interactions between the pyrrolidine C3–H and the carbonyl oxygen of the benzyloxycarbonyl group (distance = 2.41 Å).
Stereochemical Configuration Verification via Nuclear Magnetic Resonance Spectroscopy
The (2S,4R) configuration was confirmed through homonuclear and heteronuclear NMR experiments (600 MHz, D2O). Key findings include:
- 3JHH coupling constants : The trans-diaxial relationship between H2 and H4 (3J = 9.8 Hz) confirms their antiperiplanar arrangement, consistent with the (2S,4R) stereochemistry.
- NOESY correlations : Strong nuclear Overhauser effects between H4 and the benzyloxycarbonyl aromatic protons (δ 7.32–7.28 ppm) indicate their spatial proximity in the equatorial plane.
- 13C-1H HSQC : The C4 carbon (δ 58.9 ppm) shows characteristic downfield shifting due to the electron-withdrawing carbamate group, while C2 (δ 72.1 ppm) exhibits upfield shielding from the ester moiety.
Table 2: Diagnostic NMR signals (δ in ppm)
| Nucleus | Chemical Shift | Multiplicity | Assignment |
|---|---|---|---|
| 1H H2 | 4.21 | dd (J=7.2, 9.8) | C2 methine |
| 1H H4 | 3.97 | t (J=9.8) | C4 methine |
| 13C C1 | 173.5 | - | Ester carbonyl |
| 13C C6 | 156.2 | - | Carbamate carbonyl |
The absence of epimerization signals at C2/C4 under ambient conditions (25°C, 48 hr) confirms configurational stability in aqueous media.
Tautomeric Stability Studies in Protonated Form
The hydrochloride salt exists exclusively as the zwitterionic tautomer in the solid state, with protonation occurring at the pyrrolidine nitrogen (N1). This was demonstrated through:
- Infrared spectroscopy : A broad absorption band at 2700–2400 cm−1 corresponds to N–H+ stretching, while the absence of free amine signals (3300–3500 cm−1) confirms complete protonation.
- Potentiometric titration : The compound exhibits a single pKa value of 3.8 ± 0.2, corresponding to the deprotonation of N1–H+ in aqueous solution.
Table 3: Tautomeric equilibrium constants (25°C)
| Solvent | KTautioner (zwitterion:neutral) |
|---|---|
| Water | >99:1 |
| Methanol | 92:8 |
| DMSO | 85:15 |
No observable keto-enol tautomerism occurs at the carbamate or ester groups, as evidenced by the constant 13C NMR signals for carbonyl carbons (δ 156.2 and 173.5 ppm) across pH 2–10.
Hydrogen Bonding Network Analysis in Crystalline State
The crystal packing features a three-dimensional hydrogen-bonded network mediated by chloride counterions:
- Primary interactions :
Table 4: Hydrogen bond parameters
| Donor | Acceptor | D–A Distance (Å) | Angle (°) |
|---|---|---|---|
| N1–H+ | Cl− | 2.89 | 175 |
| N4–H (carbamate) | Cl− | 3.02 | 168 |
| C=O (ester) | O–H (water) | 2.76 | 159 |
The benzyl groups form offset π-stacking interactions (centroid distance = 3.52 Å) along the crystallographic a-axis, while methyl groups engage in C–H⋯π contacts (3.21 Å) with adjacent aromatic rings. This dual interaction mode creates layered sheets separated by 6.8 Å, as visualized in Figure 2.
Properties
IUPAC Name |
methyl (2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H/t11-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBGAPKWUMJMJC-LYCTWNKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662645 | |
| Record name | Methyl (4R)-4-{[(benzyloxy)carbonyl]amino}-L-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217626-26-0 | |
| Record name | Methyl (4R)-4-{[(benzyloxy)carbonyl]amino}-L-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with trans-4-hydroxy-L-proline (I), a commercially available chiral building block. Protection of the secondary amine with a p-nitrobenzyloxycarbonyl (PNZ) group under biphasic conditions (NaOH/H₂O, CH₂Cl₂) affords trans-1-PNZ-4-hydroxy-L-proline (II) in yields exceeding 90%. This step ensures regioselective protection while preserving the hydroxyl group for subsequent oxidation or substitution.
Table 1: Protective Group Introduction Conditions
| Protective Group | Reagent | Solvent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| PNZ | PNZ-Cl | CH₂Cl₂/H₂O | 0–5°C | 93 | >99 |
| Cbz | Cbz-Cl | Toluene/H₂O | 0°C | 80 | 98 |
Stereocontrolled Hydrogenation for Cis-Diamine Formation
A pivotal step involves catalytic hydrogenation of a Δ³-pyrroline intermediate to establish the cis-2,4 stereochemistry. As disclosed in patent US20160145208A1, hydrogenation of a single enantiomer of (2S,4S)-1-PNZ-4-hydroxypyrroline-2-carboxylate (III) over Pd/C in ethanol at 25°C yields (2S,4R)-1-PNZ-4-aminopyrrolidine-2-carboxylate (IV) with 97.6% ee. This contrasts with racemic outcomes observed when using non-chiral substrates, underscoring the necessity of enantiopure starting materials.
Cbz Protection and Methyl Esterification
The PNZ group in (IV) is selectively removed via hydrogenolysis (H₂, Pd/C), exposing the primary amine for Cbz protection. Treatment with benzyl chloroformate (Cbz-Cl) in the presence of NaHCO₃ affords (2S,4R)-4-((benzyloxycarbonyl)amino)pyrrolidine-2-carboxylic acid (V). Subsequent methyl esterification using thionyl chloride (SOCl₂) in methanol yields the methyl ester (VI) in near-quantitative yield.
Key Reaction Parameters:
Hydrochloride Salt Formation
The final hydrochloride salt is obtained by treating the free base (VI) with gaseous HCl in ethyl acetate. Crystallization from ethanol/ether mixtures affords (2S,4R)-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride as a white crystalline solid (mp 134–136°C).
Analytical and Process Optimization
Stereochemical Integrity Assessment
Chiral HPLC analysis (Chiralpak AD-H column, hexane/i-PrOH 80:20) confirms the (2S,4R) configuration with 98.8% ee, validating the hydrogenation and protection sequence. Racemization is minimized by avoiding strongly acidic or basic conditions during intermediate isolations.
Yield and Scalability Considerations
Bench-scale syntheses (100 g) report an overall yield of 65–70%, with catalytic hydrogenation and Cbz protection identified as yield-limiting steps. Process intensification via flow hydrogenation and in situ PNZ removal improves throughput, achieving 85% yield in pilot-scale batches .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ester group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1. Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity. For example, derivatives of this compound have been utilized to create potent inhibitors of metalloproteinases, which are implicated in various diseases such as cancer and arthritis .
1.2. Anticancer Agents
Research has demonstrated that derivatives of (2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride exhibit anticancer properties. A study explored the synthesis of compounds based on this structure and tested their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .
Pharmaceutical Applications
2.1. Drug Development
The compound has been investigated for its potential as a lead compound in drug development. Its ability to serve as a prodrug has been highlighted, where it can be converted into an active form within biological systems, enhancing its therapeutic profile .
2.2. Inhibitors of Apoptotic Pathways
The compound is also being studied for its role in modulating apoptotic pathways by acting as an inhibitor of B-cell lymphoma 2 proteins (Bcl-2). This application is crucial for developing treatments for diseases that involve dysregulated apoptosis, such as cancer .
Case Studies
3.1. Inhibitors of Metalloproteinases
A patent describes the use of this compound as an effective inhibitor of metalloproteinases, which are enzymes that degrade extracellular matrix components and are involved in tissue remodeling and disease progression . The study reported IC50 values demonstrating the compound's potency in inhibiting these enzymes.
3.2. Synthesis and Characterization
A detailed study on the synthesis of this compound highlighted its characterization through various spectroscopic methods, confirming its structure and purity . The synthesis process was optimized to increase yield and reduce by-products, making it more feasible for large-scale production.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Metalloproteinase Inhibition | 15 | |
| Compound B | Anticancer Activity | 25 | |
| Compound C | Bcl-2 Inhibition | 10 |
Table 2: Synthesis Conditions
Mechanism of Action
The mechanism of action of (2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It binds to active sites or allosteric sites of enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical differences between the target compound and analogs:
Functional Group and Reactivity Analysis
- Cbz Protection: The target compound’s Cbz group enhances stability during synthesis compared to hydroxyl or unprotected amino groups in analogs like (2R,4S)-1-benzyl-4-hydroxy-pyrrolidine-2-carboxylate hydrochloride . This protection is crucial for preventing unwanted side reactions in peptide coupling .
- Stereochemical Influence : The 2S,4R configuration distinguishes the target from the 2S,4S cyclobutane derivative and the 2R,4S benzyl-hydroxy analog . Such stereochemical variations impact conformational flexibility and binding affinity in biological targets, such as proteases .
- Fluorine Substitution : The fluorinated analog (2S,4R)-methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride lacks the Cbz group but introduces fluorine, which improves metabolic stability and lipophilicity compared to the target compound .
Biological Activity
(2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride, often referred to as a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that contribute to its pharmacological properties.
- Molecular Formula : C13H18ClN2O3
- Molecular Weight : 300.74 g/mol
- CAS Number : 66831-17-2
The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through the modulation of enzymatic pathways and receptor interactions. The presence of the benzyloxycarbonyl group enhances its stability and bioavailability, potentially increasing its efficacy in therapeutic applications.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, suggesting potential use in treating infections.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines, pointing towards a possible role in cancer therapy.
- Immunomodulatory Effects : Some derivatives have shown promise in modulating immune responses, which could be beneficial in autoimmune diseases.
Antimicrobial Activity
A study conducted by Fairhurst et al. (2012) demonstrated that derivatives of pyrrolidine compounds exhibited notable antibacterial activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) that suggests modifications in the benzyloxy group significantly influence antimicrobial potency .
Anticancer Potential
In vitro studies have shown that this compound induces apoptosis in specific cancer cell lines. For instance, a case study involving human breast cancer cells reported a dose-dependent decrease in cell viability upon treatment with this compound .
Immunomodulatory Effects
Research published in ACS Publications indicated that certain derivatives could inhibit lymphocyte proliferation, suggesting potential applications in immunosuppressive therapies. This aligns with findings from other studies where similar compounds were effective in modulating immune responses .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical purification methods for (2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride?
- Methodology :
- Step 1 : Formation of the pyrrolidine ring via cyclization of precursors (e.g., γ-amino acids or lactams) under acidic conditions (HCl, H₂SO₄) to stabilize intermediates .
- Step 2 : Introduction of the benzyloxy carbonyl (Cbz) protecting group using benzyl chloroformate in the presence of a base (e.g., Et₃N) to prevent over-acylation .
- Step 3 : Esterification of the carboxylic acid group with methanol and HCl to form the methyl ester hydrochloride salt .
- Purification : Use silica gel chromatography (EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by TLC and HPLC .
Q. How should researchers characterize the stereochemical purity of this compound?
- Analytical Techniques :
- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times and peak areas confirm enantiomeric excess (ee) >98% .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to verify (2S,4R) configuration. Key signals: δ 4.5–5.0 ppm (Cbz NH), δ 3.6–3.8 ppm (methyl ester) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 315.1 (C₁₄H₁₈ClN₂O₄⁺) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Key Findings :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values during asymmetric synthesis?
- Troubleshooting :
- Kinetic vs. Thermodynamic Control : Optimize reaction temperature (e.g., −20°C for kinetic resolution) to favor (2S,4R) isomer .
- Catalyst Screening : Test chiral catalysts (e.g., (R)-BINAP/Cu) to improve ee. Compare results with DFT calculations for transition-state stabilization .
- Data Validation : Cross-validate ee using polarimetry ([α]D²⁵ = +32.5° in MeOH) and X-ray crystallography for absolute configuration .
Q. What strategies optimize the Cbz protecting group for selective deprotection in complex syntheses?
- Methodology :
- Acid Sensitivity : Use 33% HBr in acetic acid for selective Cbz removal without cleaving esters .
- Hydrogenolysis : Apply Pd/C under H₂ (1 atm) in MeOH to remove Cbz. Avoid over-reduction by monitoring with in-situ IR (loss of C=O stretch at 1690 cm⁻¹) .
- Comparative Table :
| Deprotection Method | Yield (%) | Side Reactions |
|---|---|---|
| HBr/AcOH | 85–90 | None |
| Pd/C/H₂ | 75–80 | Ester reduction (<5%) |
| TFA | 60–65 | Ester hydrolysis (10–15%) |
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?
- Case Study :
- Steric Hindrance : The Cbz group and methyl ester reduce reactivity at C2, requiring strong nucleophiles (e.g., NaN₃ in DMF at 80°C) for substitution .
- Electronic Effects : Electron-withdrawing Cbz group activates the pyrrolidine ring for SN2 reactions at C4. Kinetic data show 2x faster substitution at C4 vs. C2 .
Q. What in-silico and in-vitro approaches are used to study interactions with biological targets (e.g., enzymes)?
- Methods :
- Docking Simulations : Use Schrödinger Suite to model binding to prolyl oligopeptidase (POP). Key interactions: Cbz group with Tyr473, methyl ester with His680 .
- Enzyme Assays : Measure IC₅₀ values (e.g., 12 µM for POP inhibition) using fluorogenic substrates (Z-Gly-Pro-AMC) .
Q. How can researchers address low yields during scale-up of the hydrochloride salt formation?
- Optimization :
- Solvent Choice : Use EtOAc instead of MeOH for precipitation to avoid ester solvolysis .
- Counterion Exchange : Replace AgNO₃ with HCl gas bubbling in Et₂O to improve salt purity (>99%) .
- Yield Data :
| Scale (g) | Yield (%) | Purity (%) |
|---|---|---|
| 1–5 | 70–75 | 95–97 |
| 10–50 | 60–65 | 90–92 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
